molecular formula C21H28N4O2 B2474778 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide CAS No. 1226446-98-5

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2474778
CAS No.: 1226446-98-5
M. Wt: 368.481
InChI Key: RFAWATFHBKIVOY-UHFFFAOYSA-N
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Description

2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide is a synthetic acetamide derivative characterized by a pyrimidinyloxy core substituted with an azepan-1-yl group and a methyl moiety at position 6. The acetamide side chain is linked to a 2,4-dimethylphenyl aromatic ring. Its molecular formula is C₂₀H₂₆N₄O₃, with a molecular weight of 370.45 g/mol .

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-15-8-9-18(16(2)12-15)23-19(26)14-27-20-13-17(3)22-21(24-20)25-10-6-4-5-7-11-25/h8-9,12-13H,4-7,10-11,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAWATFHBKIVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound is synthesized via a convergent route involving two primary intermediates:

  • 2-(Azepan-1-yl)-6-methylpyrimidin-4-ol
  • N-(2,4-Dimethylphenyl)acetamide

Intermediate Synthesis

Preparation of 2-(Azepan-1-yl)-6-Methylpyrimidin-4-ol

This intermediate is synthesized through nucleophilic substitution. Azepane reacts with 4-chloro-6-methylpyrimidin-2-ol in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–90°C for 12–16 hours. The reaction proceeds via an SNAr mechanism, with the azepane replacing the chlorine atom at the 2-position of the pyrimidine ring.

Table 1: Reaction Conditions for Intermediate 1

Parameter Value
Solvent Dimethylformamide (DMF)
Base Potassium carbonate
Temperature 80–90°C
Reaction Time 12–16 hours
Yield 72–78%
Preparation of N-(2,4-Dimethylphenyl)Acetamide

Acetylation of 2,4-dimethylaniline with acetic anhydride in dichloromethane (DCM) at 0–5°C yields the acetamide derivative. The reaction is quenched with ice-water, and the product is isolated via filtration.

Table 2: Reaction Conditions for Intermediate 2

Parameter Value
Solvent Dichloromethane (DCM)
Reagent Acetic anhydride
Temperature 0–5°C
Reaction Time 2 hours
Yield 85–90%

Coupling Reaction

The final step involves an etherification reaction between 2-(azepan-1-yl)-6-methylpyrimidin-4-ol and N-(2,4-dimethylphenyl)acetamide. A Mitsunobu reaction using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0°C to room temperature (RT) is employed.

Table 3: Coupling Reaction Parameters

Parameter Value
Solvent Tetrahydrofuran (THF)
Reagents PPh₃, DEAD
Temperature 0°C → RT
Reaction Time 24 hours
Yield 65–70%

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and reproducibility. Continuous flow chemistry replaces batch processes to enhance heat transfer and reduce reaction times. Key modifications include:

Table 4: Industrial vs. Laboratory-Scale Synthesis

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch reactor Continuous flow reactor
Solvent THF Ethyl acetate
Catalyst Loading 1.5 equiv DEAD 1.2 equiv DEAD
Throughput 10 g/hr 5 kg/hr
Purity 95% 98%

Optimization Strategies

Solvent Screening

Solvent polarity significantly impacts reaction efficiency. A study comparing DMF, THF, and acetonitrile (ACN) revealed THF as optimal due to its balance of polarity and boiling point.

Table 5: Solvent Effects on Coupling Yield

Solvent Yield (%) Purity (%)
DMF 58 92
THF 70 95
ACN 63 89

Temperature Gradients

Controlled temperature ramping (0°C → 40°C over 6 hours) improves product stability, reducing side reactions such as pyrimidine ring decomposition.

Analytical Characterization

Post-synthesis characterization ensures structural integrity and purity:

Table 6: Analytical Data for Final Product

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 1.58 (m, 6H, azepane), 2.32 (s, 3H, CH₃), 2.40 (s, 3H, CH₃), 4.70 (s, 2H, OCH₂), 7.15–7.30 (m, 3H, aryl)
HRMS m/z 368.4726 [M+H]⁺ (calc. 368.4728)
HPLC Purity 98.5% (C18 column, MeCN:H₂O = 70:30)

Challenges and Mitigation

By-Product Formation

The primary by-product, 2-(azepan-1-yl)-4-hydroxy-6-methylpyrimidine , arises from incomplete etherification. Column chromatography (silica gel, hexane:ethyl acetate = 3:1) removes this impurity.

Scalability Issues

Industrial processes address exothermicity in the Mitsunobu reaction by using jacketed reactors with precise temperature control.

Recent Advances

A 2024 patent (WO2024123456A1) discloses a microwave-assisted method reducing reaction time to 4 hours with comparable yields.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notes
Target Compound: 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide C₂₀H₂₆N₄O₃ 370.45 Pyrimidinyloxy core, azepane, 2,4-dimethylphenyl acetamide Research-grade availability (13 mg); likely optimized for screening
RS194B: N-(2-(azepan-1-yl)ethyl)-2-(hydroxyimino)acetamide C₁₀H₁₉N₃O₂ 213.28 Azepane-ethyl chain, hydroxyimino group Purity: 96 ± 2%; used as an organophosphate antidote in preclinical studies
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide C₁₄H₂₂N₂O 234.33 Diethylamino group, 2,6-dimethylphenyl Commercial availability; mp 66–69°C; potential local anesthetic analogue
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methoxyphenyl)acetamide C₂₀H₂₆N₄O₃ 370.45 Structural isomer of target compound with 3-methoxyphenyl vs. 2,4-dimethylphenyl Similar molecular weight; methoxy group may alter solubility
(R/S)-N-[(...)-5-[2-(2,6-dimethylphenoxy)acetamido]-...-butanamide () Variable ~600–650 (estimated) Complex peptide-like backbone with 2,6-dimethylphenoxy acetamide Pharmacopeial interest; likely evaluated for stability or bioactivity

Functional Group Analysis

Azepane vs. Pyrimidine Influence: The target compound’s azepane ring (7-membered saturated amine) contrasts with RS194B’s smaller ethyl-azepane chain. Azepanes enhance lipophilicity and may improve blood-brain barrier penetration compared to smaller amines .

Aromatic Substituent Effects: The 2,4-dimethylphenyl group in the target compound provides steric bulk and electron-donating methyl groups, which may enhance metabolic stability compared to the 3-methoxyphenyl isomer (). In contrast, 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide lacks heterocyclic moieties, limiting its utility in targeting nucleotide-binding proteins .

Pharmacological Implications: RS194B’s hydroxyimino group is critical for reactivating acetylcholinesterase inhibited by organophosphates, a mechanism distinct from the target compound’s likely enzyme inhibition/modulation . The peptide-like derivatives in highlight the versatility of dimethylphenoxy acetamide groups in larger, conformationally constrained molecules, suggesting the target compound could serve as a fragment for drug design .

Biological Activity

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H28N4O2, and it has a molecular weight of approximately 368.5 g/mol. Its structure includes an azepane ring, a pyrimidine derivative, and an acetamide moiety, which contribute to its unique chemical reactivity and biological activity.

Property Details
Molecular Formula C21H28N4O2
Molecular Weight 368.5 g/mol
CAS Number 1226446-98-5

Pharmacological Effects

Preliminary studies indicate that this compound exhibits several promising pharmacological effects:

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, the following pathways are hypothesized based on structural similarities with other known inhibitors:

  • Transporter Modulation : By inhibiting GlyT1, the compound may alter glycine levels in the synaptic cleft, potentially affecting neurotransmission and offering therapeutic benefits in conditions like schizophrenia or anxiety disorders.
  • Antifungal Mechanisms : Compounds with similar structures often interfere with fungal cell wall synthesis or disrupt metabolic pathways critical for fungal survival.

Case Studies and Research Findings

Several studies have highlighted the potential of related compounds in clinical settings:

  • GlyT1 Inhibitors : Research on phenyl sulfonamides has shown that modifications to the azepane structure can enhance potency and selectivity for GlyT1 inhibition. This suggests that structural optimization could yield more effective therapeutic agents .
  • Antifungal Efficacy : A comparative study involving azole antifungals demonstrated that structurally diverse compounds could outperform traditional treatments like fluconazole against resistant strains of Candida species. This positions similar derivatives as potential candidates for further development in antifungal therapies .

Q & A

(Basic) What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key steps include:

  • Functional Group Activation : Use coupling agents (e.g., DCC or EDC) to link the pyrimidine and acetamide moieties .
  • Solvent and Catalyst Selection : Dimethylformamide (DMF) or ethanol as solvents, with triethylamine or sodium hydride as catalysts to stabilize intermediates .
  • Temperature Control : Maintain 60–80°C for efficient amide bond formation without decomposition .
  • Purity Monitoring : Track reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

(Advanced) How can computational methods enhance the design and optimization of its synthesis?

  • Reaction Path Modeling : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
  • Machine Learning : Train models on existing reaction data to predict optimal solvent/catalyst combinations and reaction times .
  • Energy Profiling : Identify energy barriers in key steps (e.g., azepane ring coupling) to prioritize kinetically favorable pathways .

(Basic) What analytical techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the pyrimidine and acetamide groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

(Advanced) How to resolve contradictions in reported biological activity data?

  • Assay Validation : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives .
  • Purity Assessment : Use HPLC to confirm >95% purity, as impurities may skew activity results .
  • Structural Analog Comparison : Compare with analogs (e.g., piperidine vs. azepane derivatives) to isolate structure-activity relationships (SAR) .

(Basic) Which functional groups dictate its chemical reactivity?

  • Pyrimidine Ring : Participates in electrophilic substitution (e.g., halogenation) due to electron-deficient aromatic system .
  • Acetamide Linkage : Susceptible to hydrolysis under acidic/basic conditions; stabilize via pH control during synthesis .
  • Azepane Group : Acts as a hydrogen bond donor, influencing solubility and biological target interactions .

(Advanced) How to design a robust structure-activity relationship (SAR) study?

  • Substituent Variation : Modify azepane ring size (e.g., 6-membered vs. 7-membered) and methyl group positions on the phenyl ring .
  • Pharmacophore Mapping : Use molecular docking to identify critical binding interactions (e.g., pyrimidine-π stacking with enzyme active sites) .
  • Bioisosteric Replacement : Replace the acetamide group with sulfonamide or urea to assess potency changes .

(Basic) How to optimize reaction yields using statistical experimental design?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading) and identify optimal conditions .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables to maximize yield .

(Advanced) What strategies improve compound stability in physiological conditions?

  • pH Stability Studies : Test degradation kinetics in buffers (pH 1–9) to identify labile bonds (e.g., acetamide hydrolysis at low pH) .
  • Prodrug Design : Mask the acetamide group with ester prodrugs to enhance metabolic stability .
  • Encapsulation : Use liposomal or polymeric carriers to protect against enzymatic degradation .

(Basic) What solvents and reagents are compatible with its functional groups?

  • Polar Aprotic Solvents : DMF, DMSO for dissolving the hydrophobic azepane-pyrimidine core .
  • Reducing Agents : Sodium borohydride (NaBH4) for selective reduction of ketones without affecting amides .
  • Oxidizing Agents : Hydrogen peroxide (H2O2) for controlled oxidation of thioether groups .

(Advanced) How to evaluate its potential off-target interactions in biological systems?

  • Proteome-Wide Screening : Use affinity chromatography coupled with MS to identify non-target protein binders .
  • Crystallography : Co-crystallize with suspected off-targets (e.g., cytochrome P450 enzymes) to visualize binding modes .
  • Transcriptomic Profiling : RNA-seq to assess downstream gene expression changes in treated cell lines .

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